3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-2-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining 4-chlorobenzaldehyde with 4-methoxyacetophenone under basic conditions to form an intermediate.
Reduction: Reducing the intermediate to form the corresponding alcohol.
Morpholine Addition: Introducing morpholine to the intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could further reduce the alcohol group to an alkane.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution could introduce various functional groups to the aromatic rings.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-2-ol may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(4-methoxyphenyl)propan-1-ol: Similar structure but lacks the morpholine group.
4-(4-Chlorophenyl)-2-(4-methoxyphenyl)butan-2-ol: Similar structure but lacks the morpholine group.
Uniqueness
The presence of the morpholine group in 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-2-ol may confer unique chemical and biological properties, such as increased solubility or specific interactions with biological targets.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C21H26ClNO3 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C21H26ClNO3/c1-21(24,17-5-9-19(25-2)10-6-17)20(15-23-11-13-26-14-12-23)16-3-7-18(22)8-4-16/h3-10,20,24H,11-15H2,1-2H3 |
InChI Key |
XTBFRNVBMLNREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.